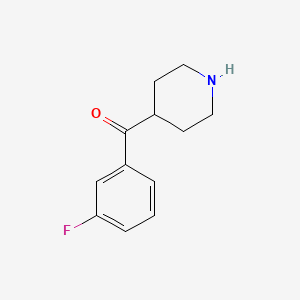

4-(3-Fluorobenzoyl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-fluorophenyl)-piperidin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO/c13-11-3-1-2-10(8-11)12(15)9-4-6-14-7-5-9/h1-3,8-9,14H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLHFDMUWLLHBQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80460163 | |

| Record name | 4-(3-Fluorobenzoyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

639468-63-6 | |

| Record name | 4-(3-Fluorobenzoyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(3-Fluorobenzoyl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of 4-(3-Fluorobenzoyl)piperidine hydrochloride, a valuable building block in medicinal chemistry. The synthesis is presented with a focus on the underlying chemical principles, providing a robust framework for its successful laboratory-scale preparation.

Introduction

This compound hydrochloride is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structure, featuring a piperidine ring acylated with a 3-fluorobenzoyl group, makes it a versatile scaffold for targeting a range of biological receptors. The presence of the fluorine atom can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, often leading to improved metabolic stability and binding affinity. This guide will detail a reliable and reproducible synthetic route to this important compound.

Synthetic Strategy: A Two-Step Approach

The most logical and widely applicable strategy for the synthesis of this compound hydrochloride involves a two-step process:

-

N-Protection and Friedel-Crafts Acylation: The piperidine nitrogen is first protected with a suitable protecting group, most commonly the tert-butoxycarbonyl (Boc) group. This is crucial to prevent N-acylation during the subsequent Friedel-Crafts reaction. The protected piperidine is then acylated with 3-fluorobenzoyl chloride in the presence of a Lewis acid catalyst to introduce the desired benzoyl group at the 4-position.

-

Deprotection and Hydrochloride Salt Formation: The Boc protecting group is subsequently removed under acidic conditions, which concurrently protonates the piperidine nitrogen to yield the final hydrochloride salt.

This strategy offers excellent control over the reaction and generally provides good yields.

Visualizing the Synthetic Workflow

Caption: Overall synthetic workflow for this compound hydrochloride.

Detailed Experimental Protocols

Part 1: Synthesis of tert-Butyl this compound-1-carboxylate (N-Boc Protected Intermediate)

This step involves the Friedel-Crafts acylation of N-Boc-piperidine. The use of a suitable Lewis acid is critical for the activation of the acyl chloride.

Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM).

-

Lewis Acid Addition: Cool the DCM to 0 °C and add a Lewis acid, such as aluminum chloride (AlCl₃) or a milder alternative like zinc chloride (ZnCl₂), portion-wise with stirring. The use of milder Lewis acids can sometimes reduce side reactions[1].

-

Acyl Chloride Addition: Slowly add 3-fluorobenzoyl chloride to the stirred suspension at 0 °C.

-

Substrate Addition: Add a solution of tert-butyl piperidine-1-carboxylate (N-Boc-piperidine) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, carefully quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid. Extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

| Reagent/Parameter | Molar Equivalent | Notes |

| N-Boc-piperidine | 1.0 | Starting material |

| 3-Fluorobenzoyl chloride | 1.1 - 1.5 | Acylating agent |

| Lewis Acid (e.g., AlCl₃) | 1.1 - 2.0 | Catalyst |

| Solvent | - | Anhydrous Dichloromethane |

| Temperature | 0 °C to Room Temp | Controlled addition at low temp |

| Reaction Time | 2 - 12 hours | Monitor by TLC/LC-MS |

Part 2: Synthesis of this compound Hydrochloride

This final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt.

Protocol:

-

Dissolution: Dissolve the purified tert-butyl this compound-1-carboxylate from Part 1 in a suitable organic solvent such as dioxane or methanol.

-

Acidification: To the stirred solution, add a solution of hydrochloric acid in dioxane (e.g., 4M) or bubble anhydrous HCl gas through the solution[2].

-

Precipitation: The hydrochloride salt of the deprotected product will typically precipitate out of the solution as a white solid.

-

Isolation: Stir the mixture for a few hours at room temperature to ensure complete deprotection and precipitation.

-

Purification: Collect the solid by filtration, wash with a cold, non-polar solvent like diethyl ether to remove any residual impurities, and dry under vacuum.

| Reagent/Parameter | Molar Equivalent | Notes |

| N-Boc-4-(3-fluorobenzoyl)piperidine | 1.0 | Intermediate from Part 1 |

| Hydrochloric Acid | Excess | For deprotection and salt formation |

| Solvent | - | Dioxane or Methanol |

| Temperature | Room Temperature | Generally mild conditions required |

| Reaction Time | 1 - 4 hours | Monitor for disappearance of starting material |

Causality and Experimental Choices

-

N-Boc Protection: The piperidine nitrogen is a nucleophile and would readily react with the electrophilic 3-fluorobenzoyl chloride. The Boc group is an excellent choice for protection as it is stable under the Friedel-Crafts reaction conditions and can be easily removed under acidic conditions[3][4][5].

-

Choice of Lewis Acid: Aluminum chloride is a strong Lewis acid that effectively catalyzes the Friedel-Crafts acylation. However, for substrates sensitive to strong acids, milder Lewis acids like zinc chloride can be employed to minimize side reactions[1].

-

Deprotection with HCl: The use of hydrochloric acid for deprotection is advantageous as it simultaneously forms the desired hydrochloride salt, simplifying the work-up and isolation of the final product. The hydrochloride salt is often a stable, crystalline solid that is easier to handle and purify than the free base.

Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound hydrochloride, a combination of analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the 3-fluorobenzoyl group and the aliphatic protons of the piperidine ring. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbon and the carbon atoms of the aromatic and piperidine rings.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1650-1700 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this analysis[6].

References

-

Royal Society of Chemistry. (n.d.). Supporting Information for... Retrieved from [Link]

-

LookChem. (n.d.). Cas 382637-45-8, N-BOC-3-(4-FLUOROBENZYL)PIPERIDINE. Retrieved from [Link]

- Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

-

Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. (n.d.). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Sterically-Controlled Intermolecular Friedel-Crafts Acylation with Twisted Amides via Selective N–C Cleavage under Mild.... Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

- Google Patents. (n.d.). CN108033931A - A kind of synthetic method of N-Boc piperazines.

-

Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

- Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

-

ResearchGate. (n.d.). Friedel-Crafts acylation of various aromatic compounds and five-membered heterocycles a. Retrieved from [Link]

-

NIST WebBook. (n.d.). Piperidine hydrochloride. Retrieved from [Link]

-

SpectraBase. (n.d.). N-(4-Chlorophenyl)-1-(3-fluorobenzyl)piperidin-4-amine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]

-

PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Fluorobenzoyl)piperidine. Retrieved from [Link]

-

RSC Publishing. (n.d.). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). Retrieved from [Link]

-

precisionFDA. (n.d.). 4-(2-FLUOROBENZOYL)PIPERIDINE HYDROCHLORIDE. Retrieved from [Link]

-

PrepChem.com. (n.d.). 1-[3-(p-fluorobenzoyl)propyl]piperidine Hydrochloride. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]

Sources

- 1. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. jgtps.com [jgtps.com]

- 3. lookchem.com [lookchem.com]

- 4. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

- 5. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]

- 6. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(3-Fluorobenzoyl)piperidine: A Privileged Scaffold in Modern Drug Discovery

Abstract

The piperidine moiety is a cornerstone of medicinal chemistry, recognized as one of the most prevalent N-heterocyclic scaffolds in FDA-approved pharmaceuticals.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an invaluable component in designing molecules with optimized pharmacokinetic and pharmacodynamic profiles. When functionalized with a fluorobenzoyl group, specifically forming 4-(3-Fluorobenzoyl)piperidine, it becomes a "privileged structure" for interacting with a range of biological targets, most notably G-protein coupled receptors (GPCRs).[3] This guide provides an in-depth analysis of the chemical properties, structure, synthesis, and applications of this compound, offering field-proven insights for researchers and drug development professionals. We will explore the causality behind its synthetic pathways and its significance as a versatile building block in the quest for novel therapeutics.

Core Physicochemical & Structural Characteristics

Understanding the fundamental properties of a chemical scaffold is the bedrock of rational drug design. The introduction of a fluorine atom on the benzoyl ring significantly modulates the electronic properties of the molecule, influencing its binding affinity, metabolic stability, and membrane permeability.

Physicochemical Data

The key identifying and physical properties of this compound are summarized below. This data is critical for experimental design, from reaction setup to purification and formulation.

| Property | Value | Source(s) |

| CAS Number | 639468-63-6 | [4][5][6] |

| Molecular Formula | C₁₂H₁₄FNO | [4][5] |

| Molecular Weight | 207.24 g/mol | [4][5] |

| IUPAC Name | (3-Fluorophenyl)(piperidin-4-yl)methanone | [4][5] |

| Boiling Point (Predicted) | 317.6 ± 32.0 °C | [5] |

| Appearance | Typically an off-white to pale yellow solid or oil | |

| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Methanol) |

Molecular Structure

The structure consists of a central piperidine ring connected at the 4-position to a carbonyl group, which is in turn bonded to a 3-fluorophenyl ring. This specific arrangement dictates its three-dimensional shape and interaction capabilities.

Caption: 2D structure of this compound.

Synthesis Strategy and Experimental Protocol

The synthesis of benzoylpiperidines is a well-established field, typically achieved through the acylation of a piperidine derivative. The following protocol describes a common and reliable method, emphasizing the rationale behind each step.

Synthesis Overview

The most direct route involves the Friedel-Crafts acylation of fluorobenzene with isonipecotic acid chloride, followed by decarboxylation, or more commonly, the acylation of piperidine itself with 3-fluorobenzoyl chloride. The latter approach is often preferred for its simplicity and higher yields.

Caption: General workflow for the synthesis of this compound.

Detailed Step-by-Step Laboratory Protocol

This protocol is a self-validating system. Each step includes checks and expected outcomes, ensuring the integrity of the process. This specific example details the N-acylation of piperidine.

Materials:

-

Piperidine

-

3-Fluorobenzoyl chloride

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

-

Reaction Setup (Inert Conditions):

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add piperidine (1.0 eq.) and anhydrous DCM (approx. 0.2 M concentration).

-

Add triethylamine (1.2 eq.) to the solution. TEA acts as a base to neutralize the HCl byproduct generated during the acylation, preventing the protonation of the piperidine starting material and driving the reaction to completion.

-

Cool the flask to 0 °C using an ice-water bath. This is a crucial step to control the exothermicity of the acylation reaction and minimize side-product formation.

-

-

Acyl Chloride Addition (Controlled Rate):

-

Dissolve 3-fluorobenzoyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM and load it into the dropping funnel.

-

Add the 3-fluorobenzoyl chloride solution dropwise to the stirring piperidine solution over 30-45 minutes. A slow, controlled addition is paramount to maintain the low temperature and ensure a homogenous reaction. A white precipitate (triethylammonium chloride) will form.

-

-

Reaction Monitoring (Ensuring Completion):

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase would be ethyl acetate/hexanes (e.g., 30:70 v/v). The disappearance of the piperidine starting material indicates reaction completion.

-

-

Workup and Extraction (Purification Prelude):

-

Quench the reaction by slowly adding saturated NaHCO₃ solution to neutralize any remaining acid and dissolve the ammonium salt.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

-

Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Final Purification (Achieving High Purity):

-

Purify the crude residue via flash column chromatography on silica gel. The eluent system will be guided by the TLC analysis (e.g., a gradient of ethyl acetate in hexanes).

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as the final product. Confirm identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[7][8]

-

Applications in Medicinal Chemistry and Drug Discovery

The 4-benzoylpiperidine scaffold is a recurring motif in compounds targeting the central nervous system (CNS). The specific 4-(fluorobenzoyl)piperidine fragment is recognized as a key pharmacophore for achieving high affinity at serotonin and dopamine receptors.[3]

-

Antipsychotic Agents: Many atypical antipsychotics feature this core structure. The 4-(p-fluorobenzoyl)piperidine fragment is critical for the anchorage and orientation of ligands at the serotonin 5-HT₂A receptor, a key target in the treatment of schizophrenia and other psychotic disorders.[3]

-

Neurological Disorders: Derivatives are explored for treating a variety of neurological conditions. The piperidine ring allows for substitution patterns that can fine-tune a compound's selectivity for different receptor subtypes (e.g., 5-HT₁A vs. 5-HT₂A), which is essential for developing drugs with improved efficacy and reduced side effects.[9]

-

Privileged Fragment in Library Synthesis: Due to its proven biological activity, this compound serves as a valuable building block in combinatorial chemistry and fragment-based drug discovery (FBDD). Its robust synthesis allows for the rapid generation of diverse chemical libraries for high-throughput screening against various therapeutic targets.

The introduction of the fluorine atom at the meta-position offers distinct advantages. It can block a potential site of metabolism, thereby increasing the compound's half-life. Furthermore, fluorine can engage in favorable orthogonal multipolar interactions with protein backbones, enhancing binding affinity in a manner distinct from traditional hydrogen bonding.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound and its precursors is essential. The hazard profile is based on data from structurally similar compounds.[10][11][12][13]

Hazard Identification

| Hazard Class | GHS Statement | Pictogram |

| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 |

| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | GHS07 |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | GHS07 |

Precautionary Measures & PPE

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[12][13] Ensure eyewash stations and safety showers are readily accessible.[12]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly sealed safety goggles.[11][14]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[13][14] Wash hands and any exposed skin thoroughly after handling.[12][14]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12] Keep away from strong oxidizing agents, acids, and bases.[12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11][13]

Conclusion

This compound is more than just a chemical intermediate; it is a validated and privileged scaffold that continues to empower drug discovery programs worldwide. Its robust synthesis, combined with the favorable physicochemical and pharmacophoric properties conferred by the fluorinated benzoyl and piperidine groups, ensures its continued relevance. This guide has provided a comprehensive technical overview, from its fundamental properties to its synthesis and application, grounded in established scientific principles to support the innovative work of researchers and scientists in the field.

References

-

PrepChem.com. Synthesis of 1-benzyl-4-[3-(4-fluorobenzoyl)propyl]piperidine. [Link]

-

Autechem. Exploring Applications: 4-(4-Fluorobenzoyl)piperidine Hydrochloride in Research. [Link]

-

PubChem. 4-(4-Fluorobenzoyl)piperidine. [Link]

-

PrepChem.com. Synthesis of 4-(4-fluorobenzoyl)piperidine hydrochloride. [Link]

-

Basile, L., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 27(15), 4998. [Link]

-

PubChem. 4-(3-Amino-4-fluorobenzoyl)piperazine-1-carbaldehyde. [Link]

-

PubChemLite. 1-(4-fluorobenzoyl)piperidine-3-carboxylic acid. [Link]

-

Chemsrc. 4-(4-Fluoro-benzyl)-piperidine hydrochloride. [Link]

-

SpectraBase. 1-(3-Fluorobenzoyl)-4-piperidinecarboxylic acid. [Link]

-

Ibrahim, M. M., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(22), 7789. [Link]

-

Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. [Link]

-

ResearchGate. (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

-

ResearchGate. (PDF) Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. parchem.com [parchem.com]

- 5. 639468-63-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | 639468-63-6 [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 4-(4-Fluorobenzoyl)piperidine hydrochloride | 25519-78-2 | Benchchem [benchchem.com]

- 10. 4-(4-Fluorobenzoyl)piperidine | C12H14FNO | CID 2724440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. synquestlabs.com [synquestlabs.com]

synthesis of novel 4-(3-Fluorobenzoyl)piperidine derivatives

An In-Depth Technical Guide to the Synthesis of Novel 4-(3-Fluorobenzoyl)piperidine Derivatives

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the . We will delve into the strategic considerations, core synthetic methodologies, and practical, field-proven protocols essential for the successful construction of this medicinally significant scaffold.

The Strategic Imperative: Why this compound?

The phenyl(piperidin-4-yl)methanone, or benzoylpiperidine, framework is recognized as a "privileged structure" in medicinal chemistry.[1][2] Its metabolic stability and role as a potential bioisostere for the piperazine ring make it a highly versatile and reliable chemical motif for drug design.[1][2][3] This scaffold is a cornerstone in a multitude of therapeutic agents, targeting a wide array of biological pathways implicated in cancer, psychosis, and neurodegenerative diseases.[1][4]

The incorporation of a fluorine atom, specifically at the meta-position of the benzoyl ring, introduces unique physicochemical properties. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, alter metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions. The 4-(p-fluorobenzoyl)piperidine fragment, for instance, is crucial for the activity of serotoninergic and dopaminergic receptor ligands like ketanserin and altanserin.[2] This guide focuses on the 3-fluoro isomer, exploring synthetic routes to access novel derivatives for further drug discovery efforts.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic approach is paramount for designing an efficient synthesis. The primary disconnection strategies for the this compound scaffold hinge on the formation of two key bonds: the carbon-carbon bond between the piperidine ring and the carbonyl group, or the bond between the carbonyl carbon and the fluorophenyl ring.

This analysis reveals three primary strategic pathways, each with distinct advantages and challenges.

Caption: Retrosynthetic analysis of the target scaffold.

Core Synthetic Strategies

The synthesis of the benzoylpiperidine fragment is generally a straightforward process that utilizes safe and cost-effective reagents.[3][4] The choice of strategy often depends on the availability of starting materials, desired scale, and the need for specific substitutions on the piperidine ring. A crucial first step in most approaches is the protection of the piperidine nitrogen to prevent unwanted side reactions, commonly with a Boc (tert-butyloxycarbonyl) or Cbz (carbobenzyloxy) group.[3]

Strategy 1: Friedel-Crafts Acylation

This classic electrophilic aromatic substitution approach involves the acylation of a suitable aromatic precursor with an activated piperidine derivative. However, for our target, the more common and effective variant is the reaction between an N-protected piperidine and an activated 3-fluorobenzoyl group, typically 3-fluorobenzoyl chloride, in the presence of a Lewis acid catalyst. This is not a direct Friedel-Crafts reaction on the piperidine ring but rather a strategic acylation of an organometallic intermediate derived from it.

A more direct and analogous pathway involves the reaction of 3-fluorobenzene with N-Boc-piperidine-4-carbonyl chloride.

Causality Behind Experimental Choices:

-

N-Boc Protection: The Boc group is robust enough to withstand mildly acidic and basic conditions but is easily removed with strong acid (e.g., TFA or HCl in dioxane), making it ideal for multi-step syntheses.[3]

-

Lewis Acid: Aluminum chloride (AlCl₃) is a powerful and common Lewis acid for this transformation, effectively activating the acyl chloride for electrophilic attack.

-

Solvent: A non-polar, aprotic solvent like dichloromethane (DCM) or dichloroethane (DCE) is used to prevent reaction with the Lewis acid.

Strategy 2: Grignard/Organolithium Addition and Subsequent Oxidation

This versatile two-step method involves the addition of an organometallic reagent to a piperidine-4-carboxaldehyde or related electrophile.

-

Nucleophilic Addition: A Grignard reagent (3-fluorophenylmagnesium bromide) or an organolithium reagent (3-fluorophenyllithium) is added to N-Boc-piperidine-4-carboxaldehyde. This forms a secondary alcohol intermediate.

-

Oxidation: The resulting alcohol is then oxidized to the desired ketone. Common and reliable oxidizing agents for this step include Dess-Martin periodinane (DMP), pyridinium chlorochromate (PCC), or Swern oxidation conditions.

Causality Behind Experimental Choices:

-

Organometallic Reagent: The choice between Grignard and organolithium depends on precursor availability and reactivity. Organolithium reagents are generally more reactive. Anhydrous conditions are critical to prevent quenching of the organometallic reagent.

-

Oxidation Method: DMP is often preferred in research settings due to its mild conditions and high efficiency, avoiding over-oxidation and being compatible with many functional groups.

Strategy 3: Modern Synthetic Approaches

Recent advances in organic chemistry offer alternative routes that can provide higher yields and functional group tolerance.[5][6]

-

Indium-Mediated Acylation: A novel process utilizes indium metal to promote the reductive acylation of a pyridine nucleus, which can then be hydrogenated to the corresponding piperidine.[7] This method offers advantages over other metals due to indium's low toxicity and stability in air.[7]

-

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki or Stille coupling can be employed. For example, a piperidine-4-boronic acid ester could be coupled with 3-fluorobenzoyl chloride, or an organozinc reagent derived from a 4-halopiperidine could be coupled with a 3-fluorobenzoyl derivative.

| Strategy | Key Reagents | Advantages | Disadvantages |

| Friedel-Crafts Acylation | N-Boc-piperidine, 3-Fluorobenzoyl chloride, AlCl₃ | Often high-yielding, uses common reagents. | Requires stoichiometric amounts of Lewis acid, can have regioselectivity issues with substituted benzenes. |

| Grignard/Oxidation | N-Boc-4-piperidone, 3-Fluorophenylmagnesium bromide, DMP | Highly versatile, good for complex substrates. | Two distinct steps, requires strictly anhydrous conditions for the Grignard reaction. |

| Indium-Mediated | 4-Arylpyridine, Acyl Chloride, Indium Metal | Novel, stable metal, good yields reported.[7] | Requires a pyridine precursor and subsequent reduction step. |

Detailed Experimental Protocol: Grignard Addition/Oxidation Route

This section provides a self-validating, step-by-step protocol for the synthesis of N-Boc-4-(3-Fluorobenzoyl)piperidine.

Caption: Key workflow for the Grignard/Oxidation synthesis.

Part A: Synthesis of (N-Boc-piperidin-4-yl)(3-fluorophenyl)methanol

-

Reaction Setup: A 250 mL three-neck round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, is flame-dried under vacuum and allowed to cool under a stream of dry nitrogen.

-

Reagent Addition: Add magnesium turnings (1.5 equiv.) and a crystal of iodine to the flask. Add 20 mL of anhydrous tetrahydrofuran (THF).

-

Grignard Formation: In the dropping funnel, add a solution of 1-bromo-3-fluorobenzene (1.2 equiv.) in 30 mL of anhydrous THF. Add a small portion to the magnesium turnings and gently warm the flask to initiate the reaction (indicated by the disappearance of the iodine color and gentle bubbling). Once initiated, add the remaining solution dropwise, maintaining a gentle reflux. After the addition is complete, stir the mixture for 1 hour at room temperature.

-

Nucleophilic Addition: Cool the Grignard solution to 0 °C in an ice bath. Dissolve N-Boc-4-piperidone (1.0 equiv.) in 40 mL of anhydrous THF and add it dropwise to the Grignard reagent via the dropping funnel over 30 minutes.

-

Reaction Progression: After addition, remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting piperidone is consumed.

-

Workup: Cool the reaction mixture back to 0 °C and quench it by slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude alcohol.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain the pure secondary alcohol.

Part B: Oxidation to N-Boc-4-(3-Fluorobenzoyl)piperidine

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve the alcohol intermediate from Part A (1.0 equiv.) in 50 mL of dry dichloromethane (DCM).

-

Reagent Addition: Add Dess-Martin periodinane (DMP) (1.5 equiv.) to the solution in one portion at room temperature. A mild exotherm may be observed.

-

Reaction Progression: Stir the reaction at room temperature for 2-4 hours. Monitor the progress by TLC until the starting alcohol is consumed.

-

Workup: Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) solution. Stir vigorously for 20 minutes until the layers are clear.

-

Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 30 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude ketone by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield the final product, N-Boc-4-(3-Fluorobenzoyl)piperidine.

Characterization of the Final Product

The identity and purity of the synthesized compound must be confirmed through rigorous analytical techniques.

| Technique | Expected Data for N-Boc-4-(3-Fluorobenzoyl)piperidine |

| ¹H NMR | Resonances corresponding to Boc protons (~1.4 ppm), piperidine protons (multiplets, ~1.6-1.9 ppm, ~2.8-3.2 ppm, ~4.1 ppm), and aromatic protons (~7.2-7.8 ppm) with characteristic splitting due to fluorine coupling. |

| ¹³C NMR | Carbonyl carbon (~198-202 ppm), aromatic carbons (showing C-F coupling), piperidine carbons, and Boc group carbons. |

| Mass Spec (ESI+) | Expected [M+H]⁺ and [M+Na]⁺ peaks corresponding to the molecular weight of the product. |

| FTIR | Strong carbonyl (C=O) stretch around 1680-1700 cm⁻¹. |

Conclusion and Future Outlook

The synthesis of this compound derivatives is a critical task for the advancement of medicinal chemistry. The strategies outlined in this guide, from classic organometallic additions to modern mediated reactions, provide a robust toolkit for researchers. The detailed Grignard/Oxidation protocol offers a reliable and scalable route to the N-Boc protected intermediate, a versatile building block for the creation of extensive compound libraries. Future efforts will likely focus on developing even more efficient, stereoselective, and environmentally benign synthetic methods to accelerate the discovery of next-generation therapeutics based on this privileged scaffold.[6]

References

-

Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines. ResearchGate. Available at: [Link]

-

The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed. Available at: [Link]

-

The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed Central. Available at: [Link]

- Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. Google Patents.

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]

-

The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. ResearchGate. Available at: [Link]

-

Synthesis of 1-benzyl-4-[3-(4-fluorobenzoyl)propyl]piperidine. PrepChem.com. Available at: [Link]

-

New modular strategy reduces piperidine synthesis steps for pharmaceuticals. News-Medical.net. Available at: [Link]

-

Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. National Institutes of Health. Available at: [Link]

Sources

- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. news-medical.net [news-medical.net]

- 7. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]

A Comprehensive Spectroscopic Guide to 4-(3-Fluorobenzoyl)piperidine: NMR, IR, and MS Analysis

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the benzoylpiperidine scaffold represents a privileged structure, appearing in a multitude of bioactive molecules with applications ranging from neuropsychiatry to oncology.[1] Its metabolic stability and role as a potential bioisostere for other cyclic amines make it a cornerstone for rational drug design.[1] This guide focuses on a specific derivative, 4-(3-Fluorobenzoyl)piperidine, a compound of interest for developing novel chemical entities. The introduction of a fluorine atom on the benzoyl ring can significantly modulate pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.

Unambiguous structural confirmation and purity assessment are paramount in the synthesis and development of such compounds. This technical whitepaper provides an in-depth, multi-technique spectroscopic analysis of this compound. We will delve into the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide a complete characterization of this molecule. The methodologies and interpretations presented herein are designed to serve as a practical reference for researchers, scientists, and drug development professionals.

Figure 1: Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are essential for a complete assignment.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of CDCl₃ is common for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.[2]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[3]

-

Instrumentation: Transfer the solution to a standard 5 mm NMR tube. Acquire spectra on a 400 MHz or higher field spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A larger number of scans will be required due to the lower natural abundance of ¹³C.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides a map of all protons in the molecule. The key is to analyze their chemical shift (position), integration (area under the peak), and multiplicity (splitting pattern).

-

Aromatic Region (δ 7.0–7.8 ppm): The 3-fluorobenzoyl group will display four distinct signals in this region. The fluorine atom at the meta-position influences the electronic environment of the adjacent protons, and proton-fluorine coupling (J-coupling) will further complicate the splitting patterns.

-

Piperidine Ring Protons (δ 1.5–3.8 ppm): The protons on the piperidine ring are diastereotopic and will show complex multiplets due to geminal and vicinal coupling. The protons on carbons adjacent to the nitrogen (C2/C6-H) will be deshielded and appear further downfield compared to the other ring protons. The methine proton at the point of substitution (C4-H) will be significantly deshielded by the adjacent carbonyl group.

-

Amine Proton (δ ~1.5-2.5 ppm, variable): The N-H proton of the secondary amine often appears as a broad singlet. Its chemical shift and appearance are highly dependent on concentration, temperature, and solvent due to hydrogen bonding and chemical exchange.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

|---|---|---|---|---|

| Aromatic H (ortho to C=O) | ~7.7-7.8 | Multiplet (m) | 1H | Deshielded by carbonyl group. |

| Aromatic H (ortho to F) | ~7.5-7.6 | Multiplet (m) | 1H | Influenced by F-coupling. |

| Aromatic H (para to F) | ~7.4-7.5 | Multiplet (m) | 1H | Complex splitting due to multiple couplings. |

| Aromatic H (para to C=O) | ~7.2-7.3 | Multiplet (m) | 1H | Least deshielded aromatic proton. |

| C4-H (methine) | ~3.5-3.8 | Multiplet (m) | 1H | Deshielded by adjacent C=O group. |

| C2/C6-H (axial/equatorial) | ~3.0-3.3 | Multiplet (m) | 4H | Protons adjacent to nitrogen. |

| N-H | ~1.5-2.5 | Broad Singlet (br s) | 1H | Exchangeable, may not always be observed. |

| C3/C5-H (axial/equatorial) | ~1.7-2.0 | Multiplet (m) | 4H | Standard aliphatic protons. |

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

-

Carbonyl Carbon (δ ~195–205 ppm): The ketone carbonyl carbon is highly deshielded and appears significantly downfield.

-

Aromatic Carbons (δ ~115–165 ppm): Six distinct signals are expected. The carbon directly bonded to the fluorine atom (C3') will show a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz) and will appear as a doublet if not fully decoupled. The other aromatic carbons will also show smaller C-F couplings.

-

Piperidine Carbons (δ ~25–55 ppm): The carbons of the piperidine ring will appear in the aliphatic region. The C4 carbon, attached to the benzoyl group, will be the most downfield, followed by the C2/C6 carbons adjacent to the nitrogen.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=O (Ketone) | ~198.0 | Highly deshielded. |

| C1' (ipso-C=O) | ~137.0 | Quaternary carbon. |

| C3' (ipso-F) | ~162.5 | Attached to fluorine, exhibits large ¹JCF coupling. |

| C5' | ~130.5 | |

| C2' | ~125.0 | |

| C6' | ~120.0 | Influenced by ortho fluorine. |

| C4' | ~115.0 | Influenced by para fluorine. |

| C4 (methine) | ~45.0 | Attached to the benzoyl group. |

| C2/C6 | ~43.0 | Adjacent to nitrogen. |

| C3/C5 | ~29.0 | Standard aliphatic carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The spectrum can be acquired using several methods.

-

Thin Film (Neat): If the sample is an oil, a drop can be pressed between two salt (NaCl or KBr) plates.

-

KBr Pellet: If the sample is a solid, grind a small amount (~1 mg) with dry potassium bromide (KBr, ~100 mg) and press the mixture into a translucent pellet using a hydraulic press.

-

-

Background Spectrum: First, run a background scan of the empty spectrometer (or the pure KBr pellet) to subtract atmospheric (CO₂, H₂O) and accessory absorptions.

-

Sample Spectrum: Place the prepared sample in the spectrometer's sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Spectral Interpretation

The IR spectrum of this compound will be dominated by absorptions from its key functional groups.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| ~3300 | N-H Stretch | Secondary Amine (Piperidine) | Medium, Broad |

| 3100–3000 | C-H Stretch | Aromatic | Medium |

| 2950–2850 | C-H Stretch | Aliphatic (Piperidine CH₂) | Strong |

| ~1685 | C=O Stretch | Aryl Ketone | Strong, Sharp |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring | Medium-Strong |

| ~1250 | C-F Stretch | Aryl-Fluoride | Strong |

| ~1220 | C-N Stretch | Aliphatic Amine | Medium |

The most diagnostic peak is the strong, sharp absorption around 1685 cm⁻¹ corresponding to the aryl ketone C=O stretch.[4] The presence of a broad peak around 3300 cm⁻¹ confirms the N-H group of the piperidine ring, while strong bands below 3000 cm⁻¹ are characteristic of the aliphatic C-H bonds.[5][6]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: ESI-MS Data Acquisition

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, medium-sized molecules, making it ideal for this compound.

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule, [M+H]⁺. A high-resolution mass spectrometer (HRMS) can provide an accurate mass measurement to confirm the elemental composition.

Interpretation of Mass Spectra

-

Molecular Ion: The molecular formula of this compound is C₁₂H₁₄FNO. Its monoisotopic mass is 207.1059 Da. In positive-mode ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of approximately 208.1137. An HRMS measurement confirming this value provides strong evidence for the compound's elemental composition.[7]

-

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. This is invaluable for confirming the connectivity of the molecule.[8][9]

Figure 2: Proposed ESI-MS/MS Fragmentation Pathway.

Table 4: Predicted Key Ions in ESI-MS Analysis

| m/z (Positive Mode) | Ion Formula | Identity |

|---|---|---|

| 208.1137 | [C₁₂H₁₅FNO]⁺ | Protonated Molecule [M+H]⁺ |

| 123.0114 | [C₇H₄FO]⁺ | 3-Fluorobenzoyl cation (Loss of piperidine) |

| 84.0808 | [C₅H₁₀N]⁺ | Piperidin-4-yl cation (Loss of fluorobenzoyl group) |

The primary fragmentation event is the cleavage of the amide-like bond between the carbonyl carbon and the piperidine ring, which is the weakest bond. This leads to two major diagnostic fragments: the 3-fluorobenzoyl cation (m/z 123.01) and the piperidin-4-yl cation (m/z 84.08). The presence of these fragments confirms the two main structural components of the molecule.

Conclusion

The structural integrity of this compound can be unequivocally established through a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR spectroscopy provide a detailed atomic-level map of the molecular skeleton and proton/carbon environments. Infrared spectroscopy offers rapid confirmation of essential functional groups, most notably the aryl ketone and the secondary amine. Finally, high-resolution mass spectrometry confirms the elemental composition via an accurate mass measurement of the molecular ion, while MS/MS fragmentation patterns validate the connectivity of the benzoyl and piperidine moieties. Together, these methods form a robust analytical workflow essential for quality control, regulatory submission, and further research in the field of medicinal chemistry.

References

-

Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Princeton University. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(4-Fluorobenzoyl)piperidine. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Fluoro-N-(4-fluorobenzoyl)-N-(2-(4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)benzamide. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(3-Fluorophenyl)piperidine hydrochloride. PubChem. Retrieved from [Link]

-

Sim, D., et al. (2021). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Molecules. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(2-Fluorobenzoyl)piperidine hydrochloride. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-[[1-(4-Fluorobenzyl)piperidin-4-yl]methyl]benzo[d]oxazol-2(3H)-one. PubChem. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

International Journal of Engineering Research & Technology. (2015). Growth and Characterization of a new Piperidine Derivative: 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide hydrate (CPMBH). IJERT. Retrieved from [Link]

-

Wuest, M., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Retrieved from [Link]

-

Ialongo, C., et al. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules. Retrieved from [Link]

-

PubMed. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. J Med Chem. Retrieved from [Link]

-

Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society. Retrieved from [Link]

-

de Souza, J., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Piperidine - Mass spectrum (electron ionization). NIST WebBook. Retrieved from [Link]

-

Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Molecules. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis and Spectral Characterization of Derivatives of Benzotriazole and Piperidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Benzylpiperidine. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Piperidine - Infrared Spectrum. NIST WebBook. Retrieved from [Link]

-

Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Molecules. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. rsc.org [rsc.org]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. ijert.org [ijert.org]

- 5. Piperidine(110-89-4) IR Spectrum [m.chemicalbook.com]

- 6. Piperidine [webbook.nist.gov]

- 7. 4-(4-Fluorobenzoyl)piperidine | C12H14FNO | CID 2724440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Intermediate: A Technical Guide to 4-(3-Fluorobenzoyl)piperidine in Research and Development

Introduction: The Value of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring stands as one of the most ubiquitous and valuable heterocyclic scaffolds.[1] Its presence in numerous FDA-approved drugs is a testament to its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, which are critical for drug efficacy and safety.[2] When combined with a substituted benzoyl moiety, it forms the benzoylpiperidine framework, a "privileged structure" known to interact with a wide array of biological targets, particularly within the central nervous system (CNS).[3]

This guide focuses on a specific, strategic variant of this framework: 4-(3-Fluorobenzoyl)piperidine (CAS 639468-63-6). The introduction of a fluorine atom at the meta-position of the benzoyl ring is a deliberate design choice. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1] The meta-positioning, in particular, creates a distinct electronic and steric profile compared to its ortho- and para-isomers, offering researchers a nuanced tool for fine-tuning structure-activity relationships (SAR) in drug discovery campaigns.

This document serves as a technical resource for researchers, chemists, and drug development professionals, providing in-depth information on the synthesis, characterization, and strategic application of this high-value intermediate.

Physicochemical and Structural Data

A precise understanding of a chemical intermediate's properties is fundamental to its effective use. The key identifiers and computed properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 639468-63-6 | [4][5] |

| Molecular Formula | C₁₂H₁₄FNO | [4][5] |

| Molecular Weight | 207.24 g/mol | [4][5] |

| IUPAC Name | (3-Fluorophenyl)(piperidin-4-yl)methanone | [5] |

| Synonyms | 4-[(3-Fluorophenyl)carbonyl]piperidine | [5] |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several established organic chemistry transformations. The two most common and industrially scalable strategies are the Friedel-Crafts acylation and the Grignard reaction. The choice between these routes often depends on the availability of starting materials, cost, and desired scale.

Representative Synthetic Pathway: Grignard Reaction

A robust method for constructing the C-C bond between the phenyl and piperidine rings is the Grignard reaction. This pathway involves the nucleophilic addition of a phenylmagnesium halide to a suitable piperidine-based electrophile. A key consideration is the protection of the piperidine nitrogen, which is basic and would otherwise quench the Grignard reagent. The N-Boc (tert-butyloxycarbonyl) group is an excellent choice for this purpose due to its stability under Grignard conditions and its straightforward removal under acidic conditions.

Caption: Grignard synthesis pathway for this compound.

Experimental Protocol (Representative)

The following protocol is a representative example based on well-established procedures for Grignard reactions and Boc deprotection.[2][6]

Step 1: Preparation of 3-Fluorophenylmagnesium bromide

-

Dry all glassware in an oven at 120°C overnight and assemble under a nitrogen atmosphere.

-

To a three-necked flask equipped with a condenser, dropping funnel, and magnetic stirrer, add magnesium turnings (1.2 eq.) and a small crystal of iodine.

-

Add a small portion of a solution of 3-bromofluorobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) to the flask.

-

If the reaction does not initiate (indicated by heat evolution and disappearance of the iodine color), gently warm the flask.

-

Once initiated, add the remaining 3-bromofluorobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture for an additional hour at room temperature.

Step 2: Reaction with N-Boc-piperidine-4-carboxaldehyde

-

Cool the prepared Grignard reagent solution to 0°C in an ice bath.

-

Add a solution of N-Boc-piperidine-4-carboxaldehyde (0.9 eq.) in anhydrous THF dropwise to the Grignard solution, maintaining the temperature below 10°C.

-

After addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

Step 3: Oxidation to the Ketone

-

Cool the reaction mixture to 0°C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol intermediate.

-

Dissolve the crude alcohol in dichloromethane (DCM). Add pyridinium chlorochromate (PCC) (1.5 eq.) portion-wise.

-

Stir the reaction at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

-

Filter the reaction mixture through a pad of silica gel, washing with DCM. Concentrate the filtrate to yield crude N-Boc-4-(3-fluorobenzoyl)piperidine.

Step 4: N-Boc Deprotection

-

Dissolve the crude protected ketone in a 4M solution of HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 1-3 hours. The hydrochloride salt of the product will typically precipitate.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.

-

For the free base, the reaction mixture can be basified with aqueous NaOH and extracted with an organic solvent.

Application in Drug Discovery: A Gateway to Novel CNS Agents

The primary value of this compound lies in its role as a versatile building block for more complex, biologically active molecules. The secondary amine of the piperidine ring serves as a reactive handle for introducing a wide variety of substituents via N-alkylation or N-arylation, allowing for the rapid generation of compound libraries for SAR studies.

The benzoylpiperidine scaffold is a cornerstone in the development of ligands for serotonin (5-HT) and dopamine receptors, which are critical targets for treating neuropsychiatric disorders.[3] While a specific, marketed drug originating directly from the 3-fluoro isomer is not prominently documented in publicly available literature, its utility can be logically demonstrated in a typical drug discovery workflow. The N-alkylation of the piperidine core is a common final step to synthesize active pharmaceutical ingredients (APIs).

Caption: Drug discovery workflow using the target intermediate.

This workflow highlights how the intermediate is used to explore chemical space. By varying the 'R' group attached to the piperidine nitrogen, researchers can modulate the compound's affinity for specific receptor subtypes, aiming to enhance therapeutic effects while minimizing off-target side effects. The 3-fluorobenzoyl portion often serves as a key binding element, anchoring the molecule in the target's binding pocket.[3]

Analytical Characterization and Quality Control

Ensuring the identity and purity of this compound is paramount for its use in reproducible scientific research and GMP (Good Manufacturing Practice) synthesis. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural Elucidation & Purity | Aromatic Region (δ 7.2-7.8 ppm): Complex multiplets corresponding to the four protons on the 3-fluorophenyl ring. The fluorine atom induces complex splitting patterns. Piperidine Region (δ 1.5-3.5 ppm): Broad multiplets for the piperidine ring protons. Protons alpha to the nitrogen will be downfield. A broad singlet for the N-H proton. Carbonyl Region: No proton signal. |

| ¹³C NMR | Carbon Skeleton Confirmation | Carbonyl Carbon (δ ~195-200 ppm): A single peak for the ketone carbon. Aromatic Carbons (δ ~115-165 ppm): Six distinct signals, with the carbon attached to fluorine showing a large C-F coupling constant (J ≈ 240-250 Hz). Piperidine Carbons (δ ~25-50 ppm): Signals corresponding to the carbons of the piperidine ring. |

| Mass Spec (MS) | Molecular Weight Confirmation | [M+H]⁺: Expected peak at m/z 208.1132, confirming the molecular formula C₁₂H₁₅FNO⁺. |

| HPLC | Purity Assessment | A single major peak under appropriate reversed-phase conditions, allowing for quantification of purity (typically >98%). |

| FT-IR | Functional Group Identification | C=O Stretch: Strong absorption around 1680-1700 cm⁻¹. C-F Stretch: Strong absorption around 1100-1250 cm⁻¹. N-H Stretch: A moderate absorption around 3300-3400 cm⁻¹. |

Safety, Handling, and Storage

As a research chemical, this compound and its hydrochloride salt require careful handling to ensure personnel safety.

-

Hazard Identification: Based on data for analogous compounds, it should be treated as potentially harmful. It may cause skin irritation, serious eye irritation, and respiratory irritation.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and incompatible materials.[8]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a molecule; it is a strategic tool in the hands of medicinal chemists. Its structure is a product of rational design, combining the advantageous pharmacokinetic properties of the piperidine scaffold with the nuanced electronic influence of a meta-positioned fluorine atom. While it may not be a final drug product itself, its role as a key intermediate is critical, providing a reliable and versatile starting point for the synthesis of novel therapeutics, particularly those targeting complex CNS disorders. A thorough understanding of its synthesis, reactivity, and analytical profile, as outlined in this guide, is essential for leveraging its full potential in advancing the frontiers of drug discovery.

References

[9] Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

[3] Ganesan, A. (n.d.). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed Central. Retrieved from [Link]

[10] PubChem. (n.d.). 4-(4-Fluorobenzoyl)piperidine. Retrieved from [Link]

[11] Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. Retrieved from

[12] Molecules. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

[13] MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

[14] PubMed Central. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

[1] Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

[15] ResearchGate. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from [Link]

[2] PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

[6] PubMed Central. (2020, December 1). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 639468-63-6 [sigmaaldrich.com]

- 5. 4-(4-Fluorobenzoyl)piperidine hydrochloride | 25519-78-2 | Benchchem [benchchem.com]

- 6. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

- 9. 639468-63-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Error-文件操作失败 [fondchemical.com]

- 11. rsc.org [rsc.org]

- 12. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]

- 13. CN101462931A - Method for acylating fluorobenzene - Google Patents [patents.google.com]

- 14. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure Analysis of 4-(3-Fluorobenzoyl)piperidine

This guide provides a comprehensive technical overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of 4-(3-Fluorobenzoyl)piperidine, a piperidine derivative of interest in medicinal chemistry and drug development. While a specific crystal structure for this exact molecule is not publicly available at the time of this writing, this document serves as a detailed, illustrative case study based on established crystallographic principles and data from closely related structures. It is intended for researchers, scientists, and drug development professionals engaged in the structural elucidation of small organic molecules.

Introduction: The Significance of Structural Insight

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and biological activity. For pharmaceutical compounds, the crystal structure provides invaluable information on conformation, intermolecular interactions, and solid-state properties, all of which can influence drug efficacy, stability, and formulation. This compound, as a member of the substituted piperidine class, represents a scaffold with significant potential in the development of new therapeutic agents. Elucidating its crystal structure is a critical step in understanding its structure-activity relationship (SAR) and in guiding rational drug design.

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline solid.[1] This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, and provides a detailed picture of how molecules pack together in the crystalline state.

Experimental Workflow: From Powder to Structure

The journey from a powdered sample to a fully refined crystal structure involves a series of meticulous steps, each crucial for the quality of the final result.

Synthesis and Crystallization

The synthesis of this compound can be achieved through various established synthetic routes, often involving the acylation of piperidine with a suitable 3-fluorobenzoyl derivative. A general synthetic approach is outlined below:

Caption: A generalized workflow for the synthesis and crystallization of this compound.

Protocol for Single Crystal Growth:

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.[2] For a compound like this compound, several crystallization techniques can be employed:

-

Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly at room temperature. The choice of solvent is critical and is often determined empirically.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting slow crystal growth.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystallization.

X-ray Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

Instrumentation:

A modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector (e.g., a CCD or CMOS detector) is typically used for data collection from small organic molecules.[3]

Data Collection Protocol:

-

Crystal Screening: The crystal is initially screened to assess its quality, including the diffraction intensity and the sharpness of the diffraction spots.

-

Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the crystal system.

-

Full Data Collection: A complete dataset is collected by rotating the crystal through a series of angles, ensuring that all unique reflections are measured. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors, which are then used to solve and refine the crystal structure.

Caption: A schematic of the workflow for solving and refining a crystal structure from diffraction data.

Structure Solution:

For small molecules like this compound, direct methods are typically successful in solving the phase problem of X-ray crystallography and providing an initial model of the crystal structure.

Structure Refinement:

The initial structural model is refined against the experimental data using a least-squares minimization procedure. This process involves adjusting the atomic coordinates, thermal parameters, and occupancy factors to improve the agreement between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Validation:

The final refined structure is validated using various crystallographic metrics, such as the R-factor, goodness-of-fit (GooF), and residual electron density maps, to ensure the quality and accuracy of the model.

Hypothetical Crystal Structure Analysis of this compound

Based on the analysis of similar piperidine derivatives, we can anticipate the key structural features of this compound. The following discussion is based on a hypothetical, yet plausible, crystal structure.

Crystallographic Data

The following table summarizes the hypothetical crystallographic data for this compound.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₂H₁₄FNO |

| Formula Weight | 207.25 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Volume (ų) | 1030 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.335 |

| R-factor (%) | 4.5 |

| Goodness-of-fit (GooF) | 1.05 |

Molecular Conformation

The piperidine ring is expected to adopt a stable chair conformation, which is the most common and lowest energy conformation for this ring system. The 3-fluorobenzoyl substituent would likely occupy an equatorial position on the piperidine ring to minimize steric hindrance. The conformation of the benzoyl group relative to the piperidine ring is of particular interest, as it can influence intermolecular interactions.

Intermolecular Interactions

In the crystalline state, molecules of this compound are expected to be held together by a network of intermolecular interactions. These may include:

-

Hydrogen Bonding: The piperidine nitrogen atom can act as a hydrogen bond acceptor, while C-H groups can act as weak hydrogen bond donors.

-

π-π Stacking: The aromatic rings of the 3-fluorobenzoyl groups may engage in π-π stacking interactions, contributing to the stability of the crystal packing.

-

Halogen Bonding: The fluorine atom on the benzoyl ring could potentially participate in halogen bonding interactions with electronegative atoms on neighboring molecules.

The specific nature and geometry of these interactions would be revealed by a detailed analysis of the crystal packing.

Conclusion: The Power of Structural Chemistry

The crystal structure analysis of this compound, as outlined in this guide, provides a roadmap for obtaining critical structural information for this and other small molecule drug candidates. A detailed understanding of the three-dimensional structure is a cornerstone of modern drug discovery, enabling scientists to make informed decisions in the design and optimization of new therapeutics. While this guide presents a hypothetical case study, the principles and methodologies described are universally applicable and represent the standard practice in the field of chemical crystallography.

References

-

University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. Available at: [Link]

-

Excillum. Small molecule crystallography. Available at: [Link]

-

Greenwood, M. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Available at: [Link]

-

Wikipedia. (2024). X-ray crystallography. Available at: [Link]

Sources